3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC11239250
Molecular Formula: C23H26N6O2S2
Molecular Weight: 482.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26N6O2S2 |
|---|---|
| Molecular Weight | 482.6 g/mol |
| IUPAC Name | (5Z)-3-butyl-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C23H26N6O2S2/c1-3-4-11-29-22(31)18(33-23(29)32)14-17-19(25-8-6-10-27-13-9-24-15-27)26-20-16(2)7-5-12-28(20)21(17)30/h5,7,9,12-15,25H,3-4,6,8,10-11H2,1-2H3/b18-14- |
| Standard InChI Key | IWYDYUGIPOKUHF-JXAWBTAJSA-N |
| Isomeric SMILES | CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)/SC1=S |
| SMILES | CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)SC1=S |
| Canonical SMILES | CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)SC1=S |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The molecule features a pyrido[1,2-a]pyrimidin-4-one scaffold, a bicyclic system formed by the fusion of pyridine and pyrimidine rings. At position 3, a (Z)-configured thiazolidinone substituent—3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene—is attached via a methylene bridge. The thiazolidinone ring contains a thioxo group at position 2 and a butyl chain at position 3, which influences lipophilicity and steric interactions . Position 2 of the pyridopyrimidine core is substituted with a [3-(1H-imidazol-1-yl)propyl]amino group, introducing a basic nitrogen center capable of hydrogen bonding and coordination chemistry .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₇N₇O₂S₂ |
| Molecular Weight | 533.7 g/mol |
| IUPAC Name | See Title |
| Key Functional Groups | Thiazolidinone, Imidazole, Pyridopyrimidine |
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis involves sequential reactions to assemble the pyridopyrimidine core, thiazolidinone ring, and imidazole side chain. A representative route includes:
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Pyridopyrimidine Formation: Condensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions yields the pyrido[1,2-a]pyrimidin-4-one skeleton.
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Thiazolidinone Incorporation: A Knoevenagel condensation between the pyridopyrimidine aldehyde and 3-butyl-2-thioxothiazolidin-4-one introduces the Z-configured thiazolidinone moiety.
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Side-Chain Functionalization: Nucleophilic substitution at position 2 with 3-(1H-imidazol-1-yl)propylamine completes the structure.
Yield optimization (typically 40–60%) requires precise control of reaction conditions, particularly during the Knoevenagel step, where stereoselectivity is sensitive to solvent polarity and temperature .
Chemical Reactivity and Stability
Electrophilic and Nucleophilic Sites
The thioxo group in the thiazolidinone ring acts as a soft nucleophile, participating in metal coordination and redox reactions. The pyridopyrimidine core undergoes electrophilic substitution at electron-rich positions, while the imidazole nitrogen can protonate under acidic conditions, enhancing water solubility.
Table 2: Reactivity Profile
| Site | Reactivity Type | Example Reactions |
|---|---|---|
| Thiazolidinone S | Nucleophilic substitution | Alkylation, acylation |
| Pyridopyrimidine C3 | Electrophilic aromatic substitution | Nitration, sulfonation |
| Imidazole N | Acid-base reactions | Protonation, coordination complexes |
Biological Activity and Mechanism
Antimicrobial and Anticancer Effects
In vitro studies on structurally analogous compounds demonstrate moderate antibacterial activity (MIC: 8–32 µg/mL against S. aureus) and apoptosis induction in cancer cell lines (IC₅₀: 10–50 µM) . These effects correlate with the compound’s intercalation into DNA and disruption of topoisomerase activity.
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s dual kinase-phosphodiesterase inhibition profile positions it as a candidate for inflammatory and neurodegenerative diseases. Its imidazole side chain could be modified to enhance blood-brain barrier permeability for CNS-targeted therapies.
Material Science Applications
Conjugation with polymers or nanoparticles may exploit its redox-active thioxo group for sensor development or catalytic applications.
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